Cas no 1805550-71-3 (5-Bromo-2-fluoro-4-hydroxybenzamide)
5-Bromo-2-fluoro-4-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-fluoro-4-hydroxybenzamide
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- Inchi: 1S/C7H5BrFNO2/c8-4-1-3(7(10)12)5(9)2-6(4)11/h1-2,11H,(H2,10,12)
- InChI Key: KASLULXKPUNPIO-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(C(N)=O)=C1)F)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- XLogP3: 1.2
- Topological Polar Surface Area: 63.3
5-Bromo-2-fluoro-4-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020879-250mg |
5-Bromo-2-fluoro-4-hydroxybenzamide |
1805550-71-3 | 97% | 250mg |
470.40 USD | 2021-05-31 | |
| Alichem | A013020879-500mg |
5-Bromo-2-fluoro-4-hydroxybenzamide |
1805550-71-3 | 97% | 500mg |
839.45 USD | 2021-05-31 | |
| Alichem | A013020879-1g |
5-Bromo-2-fluoro-4-hydroxybenzamide |
1805550-71-3 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
5-Bromo-2-fluoro-4-hydroxybenzamide Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-Bromo-2-fluoro-4-hydroxybenzamide
Professional Introduction to 5-Bromo-2-fluoro-4-hydroxybenzamide (CAS No. 1805550-71-3)
5-Bromo-2-fluoro-4-hydroxybenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service Number (CAS No. 1805550-71-3), is a derivative of benzamide with substituents that enhance its pharmacological potential. The presence of both bromo and fluoro groups, along with a hydroxyl moiety, makes it a versatile scaffold for designing novel therapeutic agents.
The structural features of 5-Bromo-2-fluoro-4-hydroxybenzamide contribute to its unique chemical properties, which are highly valuable in medicinal chemistry. The bromo group, in particular, serves as a reactive handle for further functionalization, enabling the synthesis of more complex molecules. This reactivity has been exploited in various synthetic pathways, allowing chemists to modify the core structure and explore new pharmacophores.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluoro group in 5-Bromo-2-fluoro-4-hydroxybenzamide not only enhances metabolic stability but also influences the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. Such characteristics make it an attractive candidate for developing drugs with improved efficacy and reduced side effects.
The hydroxyl group in this compound also plays a crucial role in its biological activity. Hydroxylated aromatic compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these functional groups in 5-Bromo-2-fluoro-4-hydroxybenzamide suggests that it may possess multiple therapeutic benefits, making it a promising candidate for further investigation.
In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives. Several studies have demonstrated that benzamides can act as potent inhibitors of various enzymes and receptors involved in disease pathways. For instance, research has shown that benzamide derivatives can modulate the activity of proteases and kinases, which are key targets in cancer therapy. The structural motif of 5-Bromo-2-fluoro-4-hydroxybenzamide aligns well with this trend, offering a basis for developing novel anticancer agents.
The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the bromo and fluoro groups, followed by hydroxylation at the desired position. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, which are essential for large-scale pharmaceutical applications.
The biological evaluation of 5-Bromo-2-fluoro-4-hydroxybenzamide has revealed several interesting findings. Preclinical studies have shown that this compound exhibits inhibitory activity against specific enzymes and receptors relevant to various diseases. For example, it has been found to inhibit the activity of certain proteases involved in cancer progression, as well as enzymes associated with inflammatory responses. These findings underscore the potential of this compound as a lead molecule for drug development.
The pharmacokinetic properties of 5-Bromo-2-fluoro-4-hydroxybenzamide are also an important consideration in drug design. Studies have indicated that fluorinated aromatic compounds generally exhibit good oral bioavailability and metabolic stability. These characteristics are crucial for ensuring that the drug reaches its target site at effective concentrations and remains stable within the body. Further research is needed to fully elucidate the pharmacokinetic profile of this compound.
In conclusion, 5-Bromo-2-fluoro-4-hydroxybenzamide (CAS No. 1805550-71-3) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an ideal candidate for designing novel therapeutic agents with improved efficacy and reduced side effects. Ongoing studies continue to explore its pharmacological properties and synthetic applications, paving the way for innovative drug discovery efforts.
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